molecular formula C10H11BrN2O B1380197 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1352907-83-5

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B1380197
CAS RN: 1352907-83-5
M. Wt: 255.11 g/mol
InChI Key: XDHIJUAZNRHJHV-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular weight of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is 255.11 . The InChI code is 1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) .


Physical And Chemical Properties Analysis

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Systems

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one serves as a foundational compound in the synthesis of various heterocyclic systems. For instance, it reacts with 2-aminopyridine, 2-(aminomethyl)pyridine, and 2-(3,4-dimethoxyphenyl)ethylamine to form diverse heterocyclic compounds. These reactions showcase the compound's utility in producing imidazo[1,2-a]pyridinyl-propanols, tetrahydro[1,3]oxazolo[3,4-a]pyrido[1,2-d]-pyrazinium bromides, and oxazolidin-2-one derivatives, highlighting its versatility in heterocyclic chemistry (Bogolyubov, Chernysheva, & Semenov, 2004).

Synthesis of Quinoline Derivatives

The compound plays a crucial role in the synthesis of quinoline derivatives, a class of compounds with significant applications in medicinal chemistry. It's involved in the bromination reaction of tetrahydroquinoline, contributing to the formation of dibromo- and tribromoquinoline derivatives. These intermediates are essential in one-pot synthesis processes, leading to the creation of novel quinoline compounds with potential pharmaceutical relevance (Şahin et al., 2008).

Scaffold for Drug Discovery

The compound's derivatives have been identified as promising scaffolds in drug discovery. Specifically, its reaction with N,N'-dimethylethylene diamine and various polyfluorobenzene derivatives produces functionalized tetrahydroquinoxaline systems. These systems are of interest due to their potential application in the development of new therapeutic agents (Sandford, Tadeusiak, Yufit, & Howard, 2007).

Synthesis of Isoquinoline and Naphthyridine Derivatives

The compound is also utilized in the synthesis of isoquinoline and naphthyridine derivatives. The process involves lithiation of tert-butylamines, followed by formylation and reductive amination, demonstrating the compound's utility in the synthesis of complex nitrogen-containing heterocycles (Zlatoidský & Gabos, 2009).

Fluorescence Emission in Nanoparticles

The compound's derivatives are used in the production of nanoparticles with enhanced brightness and tunable fluorescence emission. This application is crucial for developing novel materials with specific optical properties, finding uses in sensors, imaging, and other photonic applications (Fischer, Baier, & Mecking, 2013).

Safety And Hazards

The safety information for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHIJUAZNRHJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

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